1,2,3-Thiadiazole-5-carboxaldoxime
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Overview
Description
1,2,3-Thiadiazole-5-carboxaldoxime is a heterocyclic compound that contains a five-membered ring with one sulfur atom and two nitrogen atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Thiadiazole-5-carboxaldoxime can be synthesized through various synthetic routes. One common method involves the reaction of N-tosyl hydrazones with sulfur under metal-free conditions. This reaction is catalyzed by tetrabutylammonium iodide (TBAI) and provides 1,2,3-thiadiazoles in good yields . Another method involves the Hurd-Mori cyclization reaction, which uses thionyl chloride (SOCl2) to cyclize the precursor compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Thiadiazole-5-carboxaldoxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the thiadiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce oxides, while substitution reactions can yield various substituted thiadiazole derivatives .
Scientific Research Applications
1,2,3-Thiadiazole-5-carboxaldoxime has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development
Medicine: Investigated for its anticancer properties and potential use in chemotherapy
Industry: Used in the development of new materials with unique properties such as luminescence and magnetism.
Mechanism of Action
The mechanism of action of 1,2,3-thiadiazole-5-carboxaldoxime involves its interaction with various molecular targets and pathways. The compound can cross cellular membranes due to its mesoionic nature, allowing it to interact with biological targets such as enzymes and receptors. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
1,2,3-Thiadiazole-5-carboxaldoxime can be compared with other similar compounds in the thiadiazole family, such as:
1,2,4-Thiadiazole: Known for its antimicrobial and anti-inflammatory properties.
1,2,5-Thiadiazole: Exhibits unique electrochemical properties and is used in materials science.
1,3,4-Thiadiazole: Commonly found in pharmaceuticals and exhibits a wide range of biological activities.
The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
61444-94-8 |
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Molecular Formula |
C3H3N3OS |
Molecular Weight |
129.14 g/mol |
IUPAC Name |
(NE)-N-(thiadiazol-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C3H3N3OS/c7-5-2-3-1-4-6-8-3/h1-2,7H/b5-2+ |
InChI Key |
AVDHSMFWZKSJRP-GORDUTHDSA-N |
Isomeric SMILES |
C1=C(SN=N1)/C=N/O |
Canonical SMILES |
C1=C(SN=N1)C=NO |
Related CAS |
71683-08-4 (hydrochloride salt) |
Origin of Product |
United States |
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